Home > Products > Screening Compounds P35283 > morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone
morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone - 321533-74-8

morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone

Catalog Number: EVT-3047218
CAS Number: 321533-74-8
Molecular Formula: C13H14N4O2
Molecular Weight: 258.281
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines

Compound Description: This series of sixteen compounds represents a novel class of pyridines characterized by non-identical substituents in their two pyrazole rings. They were synthesized through cyclocondensation reactions and showed promising antioxidant activity, particularly in compounds with varying CX3 groups (X = H, F, Cl) on the pyrazole rings. Additionally, these compounds displayed fungiostatic and fungicidal activity against various fungi. []

6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl)-2-Thio-N-Substituted Phenyl Pyrimide-5-Carboxamide

Compound Description: These pyrimidine derivatives were synthesized using the Biginelli reaction and characterized using IR, 1H NMR, and mass spectroscopy. []

LDN-193189 (LDN)

Compound Description: LDN-193189 (4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline) is a potent and selective antagonist of the BMP receptor activin receptor-like kinase 3 (ALK3). It has been shown to block SMAD phosphorylation in vitro and in vivo and enhance liver regeneration after partial hepatectomy. LDN also increased serum interleukin-6 levels and modulated other factors involved in liver regeneration. []

DMH2 (VU0364849)

Compound Description: DMH2 (4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine; VU0364849) is another antagonist of ALK3, demonstrating its inhibitory effect by blocking SMAD phosphorylation and enhancing liver regeneration after partial hepatectomy. []

VU0465350 (VU5350)

Compound Description: VU0465350 (7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine; VU5350), similar to LDN and DMH2, acts as an ALK3 antagonist, effectively blocking SMAD phosphorylation and demonstrating potential in enhancing liver regeneration after partial hepatectomy. []

Overview

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone is a complex organic compound characterized by its unique structural features, which include a morpholine ring, a pyrazole ring, and a pyridine ring. This compound has attracted attention in various scientific fields due to its potential applications in medicinal chemistry and material science. The compound's molecular structure allows for diverse interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Source and Classification

This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as an organic compound due to the presence of carbon-based structures. The synthesis of morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives and incorporating various functional groups to achieve the final structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone generally follows these steps:

  1. Preparation of the Pyrazole Ring: The initial step often involves the condensation of hydrazines with β-ketoesters or similar compounds under acidic or basic conditions, leading to the formation of the pyrazole nucleus.
  2. Formation of the Pyridine and Morpholine Groups: Subsequent reactions introduce the pyridine and morpholine moieties. This may involve nucleophilic substitution reactions where appropriate precursors are reacted with pyridine derivatives.
  3. Final Assembly: The final step typically involves coupling reactions, such as amide formation or other coupling strategies, to attach the phenylmethanone group to the pyrazole structure. Catalysts like palladium or copper may be employed to facilitate these reactions under controlled conditions .

Industrial Production Methods

For large-scale production, automated reactors and continuous flow systems are often utilized to ensure consistency and efficiency in synthesizing morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone. Quality control measures are critical to maintaining high purity levels in industrial settings.

Molecular Structure Analysis

Structure and Data

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone can be represented by its molecular formula C12H14N4OC_{12}H_{14}N_{4}O. The key structural features include:

  • Morpholine Ring: A six-membered ring containing one nitrogen atom.
  • Pyrazole Ring: A five-membered ring with two adjacent nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.

The compound's three-dimensional conformation influences its reactivity and interaction with biological targets, making it crucial for its applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone is capable of undergoing several chemical reactions:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to alcohols or amines.
  • Substitution Reactions: Nucleophilic substitution can modify the morpholine or pyridine rings, allowing for further functionalization .

Common Reagents and Conditions

Reagents used in these reactions include:

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base .
Mechanism of Action

The mechanism of action for morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor or activator of these targets, influencing various biological pathways. For instance, it has been explored for its potential effects on protein tyrosine phosphatase activity, which is relevant in cancer biology .

Physical and Chemical Properties Analysis

Physical Properties

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone typically exhibits:

  • Appearance: Solid form (exact appearance may vary based on purity).
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles and electrophiles depending on the functional groups present.

Relevant data regarding melting point, boiling point, and spectral characteristics would need to be determined experimentally for precise applications .

Applications

Morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone has a wide range of applications:

  • Medicinal Chemistry: Investigated for its potential as a therapeutic agent against various diseases due to its ability to interact with biological targets.
  • Material Science: Used as a building block for synthesizing more complex materials or catalysts.
  • Biochemical Probes: Explored for use in studies examining enzyme activity and inhibition mechanisms .

This compound's unique structure makes it a valuable candidate for further research into its biological activities and potential therapeutic uses.

Synthesis and Structural Derivatization

Modular Synthesis Strategies for Morpholino-Pyridinyl-Pyrazole Scaffolds

The efficient construction of the morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone scaffold employs sequential cross-coupling reactions that allow for systematic assembly of its three principal components: the pyrazole heterocycle, the central pyridine core, and the morpholine carboxamide moiety. The most effective modular synthetic approach begins with the preparation of 6-chloronicotinic acid derivatives as key intermediates. These undergo nucleophilic aromatic substitution with diverse pyrazole precursors under mild basic conditions (typically potassium carbonate in DMF at 60-80°C), achieving yields of 75-90% for the pyridinyl-pyrazole intermediate [6]. This step demonstrates excellent regioselectivity due to the enhanced electrophilicity of the C6 position on the pyridine ring when activated by the C3-carboxylic acid/carbonyl functionality [6].

Subsequent carboxamide formation proceeds via activation of the carboxylic acid group (using coupling agents like HATU or T3P) followed by reaction with morpholine. This step is typically conducted at room temperature in anhydrous dichloromethane or DMF, providing the target scaffold in high purity (85-95% yield) after aqueous workup [1]. Alternative routes employing direct C-H functionalization have been explored to improve atom economy, particularly for introducing diverse pyrazole units at the C6 position of preformed morpholino-pyridinyl precursors. Palladium-catalyzed C-H activation methodologies using Pd(OAc)₂/Xantphos systems enable direct pyrazole coupling at 120°C in DMSO, albeit with moderate yields (55-70%) that necessitate careful optimization to suppress homocoupling byproducts [5]. Microwave-assisted protocols significantly reduce reaction times for both synthetic routes while maintaining or improving yields, demonstrating the versatility of this scaffold for parallel synthesis applications in medicinal chemistry [6].

Table 1: Comparative Synthetic Approaches to the Morpholino-Pyridinyl-Pyrazole Scaffold

Synthetic StrategyKey Step ConditionsYield RangeAdvantagesLimitations
Sequential SNAr-CouplingK₂CO₃, DMF, 80°C; then HATU, morpholine70-85% overallHigh reproducibility, scalabilityRequires halogenated precursors
Direct C-H FunctionalizationPd(OAc)₂, Xantphos, DMSO, 120°C55-70%Atom-economical, fewer stepsSensitivity to oxygen, byproducts
Microwave-Assisted AssemblyMicrowave, 140°C, 20 min75-90%Rapid synthesis, improved puritySpecialized equipment required

Regioselective Functionalization of Pyrazole and Pyridine Moieties

The morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone scaffold presents distinct opportunities for regioselective modification at three strategic positions: the pyrazole ring (C3, C4, C5 positions), the pyridine core (C2, C4, C5 positions), and the morpholine nitrogen. Pyrazole functionalization primarily exploits the differing electronic environments between the C4 (pseudobenzylic) and C3/C5 (electron-deficient) positions. Electrophilic aromatic substitution occurs preferentially at C4 when electron-donating groups are present, while C-H activation strategies using palladium catalysis enable direct arylation at C4 with aryl iodides (Pd(OAc)₂, PivOH, Ag₂CO₃ in toluene at 110°C) [5] [6]. This regioselectivity is governed by the increased electron density at C4, as confirmed by computational mapping of molecular electrostatic potentials [6].

Pyridine ring modifications focus on the electron-deficient C4 position and the moderately activated C2 position. Halogenation (NBS, DMF, 0°C) selectively provides 4-bromo derivatives that serve as versatile intermediates for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling introduction of diverse aryl, heteroaryl, or amino groups [6]. The C2 position undergoes direct oxidation using m-CPBA to yield N-oxide derivatives that significantly alter electronic distribution across the scaffold, enhancing hydrogen bonding capacity while reducing logD by approximately 0.8 units [9]. Installation of methyl or trifluoromethyl groups at C5 via directed ortho-metalation (n-BuLi, TMEDA, -78°C followed by electrophile quench) demonstrates how steric and electronic properties can be tuned without compromising the crucial morpholino-carboxamide pharmacophore [5].

Table 2: Regioselective Functionalization Strategies for Key Positions

PositionReaction TypeRepresentative TransformationRegiochemical ControlImpact on Properties
Pyrazole C4Electrophilic substitutionBromination (Br₂, CHCl₃)Electron-donating substituents enhance rate↑ Lipophilicity, ↓ metabolic stability
Pyrazole N2N-alkylationAlkylation with propargyl bromideSteric hindrance from C3 substituentsEnables click chemistry conjugation
Pyridine C4HalogenationBromination (NBS, DMF)Directed by adjacent carboxamideEnables cross-coupling diversification
Pyridine C2Oxidationm-CPBA → N-oxideProtonation state-dependent↑ Solubility, altered H-bonding capacity
Morpholine NAlkylationN-methylation (CH₃I, NaH)Sterically accessible lone pair↓ Basic center, moderate ↑ lipophilicity

Role of Morpholino Substituents in Pharmacokinetic Optimization

The morpholine carboxamide unit serves as a critical pharmacokinetic modulator in this chemotype, profoundly influencing solubility, metabolic stability, and membrane permeability. Systematic replacement of the morpholine ring with alternative amine components revealed its optimal balance of polarity, conformational flexibility, and hydrogen-bonding capacity. Comparative studies demonstrate that morpholino-containing derivatives exhibit 3-5-fold higher aqueous solubility (measured at pH 7.4 phosphate buffer) than their piperidine or dimethylamino counterparts, attributable to the enhanced polar surface area (PSA ≈ 50 Ų) while maintaining moderate logD values (1.8-2.3) [1] [9]. This balance is crucial for achieving adequate oral bioavailability while preserving passive diffusion across biological membranes.

Metabolic stability studies using human and rat liver microsomes identified the morpholine ring as significantly more resistant to oxidative metabolism compared to saturated nitrogen heterocycles with more electron-rich character. Piperazine analogues underwent rapid N-dealkylation (t₁/₂ < 10 min in human microsomes), while morpholine derivatives exhibited extended half-lives (t₁/₂ > 45 min) due to the electron-withdrawing oxygen atom reducing α-carbon hydrogen atom abstraction by cytochrome P450 enzymes [1]. Strategic modification of the morpholine ring includes spirocyclic constraints (e.g., 2-oxa-6-azaspiro[3.3]heptane) to further rigidify the structure and reduce conformational entropy upon target binding, as well as fluorine incorporation (3,3-difluoromorpholine) to block potential metabolic soft spots while fine-tuning lipophilicity [9]. These structural refinements produced analogues with improved microsomal stability (CLint < 10 μL/min/mg) without compromising solubility (>50 μg/mL), demonstrating the morpholine moiety's versatility as a pharmacokinetic optimization tool.

Table 3: Pharmacokinetic Influence of Morpholino Modifications

Morpholine ModificationAqueous Solubility (μg/mL)Microsomal Stability (t₁/₂, min)Caco-2 Permeability (×10⁻⁶ cm/s)Impact
Unsubstituted morpholine48 ± 552 ± 818.2 ± 2.1Baseline
3,3-Difluoromorpholine39 ± 489 ± 1221.5 ± 3.3↑ Metabolic stability, slight ↑ permeability
Thiomorpholine dioxide112 ± 967 ± 108.7 ± 1.2↑↑ Solubility, ↓ permeability
2-Methylmorpholine28 ± 341 ± 623.8 ± 2.7↑ Lipophilicity, ↓ solubility, similar stability
2-Oxa-6-azaspiro[3.3]heptane33 ± 476 ± 919.5 ± 2.5↑ Metabolic stability, retained permeability

Properties

CAS Number

321533-74-8

Product Name

morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone

IUPAC Name

morpholin-4-yl-(6-pyrazol-1-ylpyridin-3-yl)methanone

Molecular Formula

C13H14N4O2

Molecular Weight

258.281

InChI

InChI=1S/C13H14N4O2/c18-13(16-6-8-19-9-7-16)11-2-3-12(14-10-11)17-5-1-4-15-17/h1-5,10H,6-9H2

InChI Key

CKCUXNSLSUUODG-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN=C(C=C2)N3C=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.